molecular formula C18H14F3N3O2 B3128805 N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide CAS No. 338975-89-6

N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide

Cat. No. B3128805
CAS RN: 338975-89-6
M. Wt: 361.3 g/mol
InChI Key: ZGHBSINNGICEAO-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide (DMOP) is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. DMOP is a phthalazine derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide is not fully understood, but it is believed to act through a variety of pathways. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase, which are involved in cell proliferation and DNA replication. This compound has also been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been shown to improve cognitive function and reduce blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide is its relatively low toxicity, making it a promising candidate for further investigation in preclinical and clinical studies. However, this compound's mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential.

Future Directions

There are many potential future directions for research on N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide. One area of interest is its potential use in cancer therapy, as this compound has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Another area of interest is its potential use in neurological disorders, as this compound has been shown to have neuroprotective effects and improve cognitive function. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other areas of medicine.

Scientific Research Applications

N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide has been studied for its potential therapeutic applications in a variety of scientific research fields, including cancer research, neurological disorders, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects and reduce blood pressure.

properties

IUPAC Name

N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-23(2)17(26)15-13-8-3-4-9-14(13)16(25)24(22-15)12-7-5-6-11(10-12)18(19,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHBSINNGICEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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